molecular formula C14H19NO2 B2523853 N-Boc-(+/-)-1-phenylprop-2-en-amine CAS No. 91230-12-5

N-Boc-(+/-)-1-phenylprop-2-en-amine

Cat. No.: B2523853
CAS No.: 91230-12-5
M. Wt: 233.311
InChI Key: MJONRYITNFCZGQ-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-1-phenylprop-2-en-amine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis. This compound is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

N-Boc-(+/-)-1-phenylprop-2-en-amine, also known as tert-butyl 1-phenylallylcarbamate, is primarily used as a protective group for amines in synthetic organic chemistry and peptide synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups during chemical reactions. It is introduced to the amine group through a reaction with a base and the anhydride Boc . This protection allows for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . The compound’s interaction with its targets results in the formation of N-Boc derivatives, which are stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of complex polyfunctional molecules. By protecting the amine groups, it allows for the sequential protection and deprotection of various functionalities, which is a fundamental transformation in organic synthesis, especially in peptide chemistry .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the conditions under which it is used. For instance, the use of a catalyst can lower the required reaction temperature

Result of Action

The result of the compound’s action is the formation of N-Boc derivatives, which are stable and resistant to various chemical reactions . These derivatives can be easily converted into free amines, making this protocol applicable in multistep reactions . The compound’s action allows for the selective formation of bonds of interest, facilitating the synthesis of complex polyfunctional molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of certain solvents can enhance the efficiency of the compound’s action . Additionally, the compound’s action can be facilitated by the use of catalysts, such as simple solid Brønsted acid catalysts . The compound’s stability can also be affected by temperature, with higher temperatures facilitating the deprotection of N-Boc derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-(+/-)-1-phenylprop-2-en-amine typically involves the reaction of 1-phenylprop-2-en-amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to protect the amine functionality, making it less reactive during subsequent synthetic steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-1-phenylprop-2-en-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .

Scientific Research Applications

N-Boc-(+/-)-1-phenylprop-2-en-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(+/-)-1-phenylprop-2-en-amine is unique due to its specific structure, which includes a phenyl group and an alkene moiety. This structure allows for diverse chemical transformations and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

tert-butyl N-(1-phenylprop-2-enyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-5-12(11-9-7-6-8-10-11)15-13(16)17-14(2,3)4/h5-10,12H,1H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJONRYITNFCZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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